molecular formula C11H15NO B11912723 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline

5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11912723
M. Wt: 177.24 g/mol
InChI Key: AXIUSYOQXJPFRA-UHFFFAOYSA-N
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Description

5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline core structure with a methoxy group at the 5-position and a methyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of the corresponding quinoline derivative. For example, the reduction of 5-methoxy-8-methylquinoline using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas can yield the desired tetrahydroquinoline .

Another method involves the cyclization of appropriate precursors. For instance, the reaction of 5-methoxy-2-nitrobenzaldehyde with methylamine followed by reduction and cyclization can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated tetrahydroquinoline derivatives

    Substitution: Functionalized tetrahydroquinoline derivatives

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-methoxy-8-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15NO/c1-8-5-6-10(13-2)9-4-3-7-12-11(8)9/h5-6,12H,3-4,7H2,1-2H3

InChI Key

AXIUSYOQXJPFRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)CCCN2

Origin of Product

United States

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